molecular formula C23H23N5O2 B2997964 1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 896638-67-8

1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2997964
CAS No.: 896638-67-8
M. Wt: 401.47
InChI Key: JLXTWDAHSPQXQM-UHFFFAOYSA-N
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Description

1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound, being a derivative of benzylpiperazine, exhibits a stimulant effect . The stimulant effect is slightly weaker than that of benzylpiperazine (bzp), and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .

Biochemical Pathways

The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Moreover, activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

The compound is metabolized in the liver and excreted through the kidneys . .

Result of Action

The compound inhibits the proliferation of cancer cells and induces apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

Properties

IUPAC Name

6-benzyl-5-(4-methylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-25-11-13-26(14-12-25)23(30)19-15-18-21(28(19)16-17-7-3-2-4-8-17)24-20-9-5-6-10-27(20)22(18)29/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXTWDAHSPQXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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